molecular formula C25H21NO6S B407654 METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448212-94-0

METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407654
CAS No.: 448212-94-0
M. Wt: 463.5g/mol
InChI Key: UCLHFKQRWAAZJQ-UHFFFAOYSA-N
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Description

METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 3 with a methyl carboxylate group and at position 5 with a benzenesulfonyl-linked 4-methylbenzamide moiety. The synthesis of such compounds typically involves multi-step reactions, such as condensation of substituted amines with carbonyl derivatives in the presence of catalysts like Na₂S₂O₅ in polar solvents (e.g., DMF), as exemplified in related benzofuran syntheses .

Properties

IUPAC Name

methyl 5-[benzenesulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-16-9-11-18(12-10-16)24(27)26(33(29,30)20-7-5-4-6-8-20)19-13-14-22-21(15-19)23(17(2)32-22)25(28)31-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLHFKQRWAAZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Cyclization

A robust method for benzofuran synthesis involves Cs₂CO₃-mediated intramolecular cyclization of ortho-alkynyl aryl ethers or thioethers. For example, substituted benzo[b]furans are formed in 76–88% yield using Cs₂CO₃ in dry DMF at 60°C. This method is particularly effective for nitro-substituted derivatives, which are challenging to synthesize via direct nitration due to isomerization. Applied to the target compound, a precursor such as methyl 2-methyl-5-nitrobenzofuran-3-carboxylate could undergo reduction and subsequent functionalization.

Transition Metal-Catalyzed Carboalkoxylation

Platinum- or gold-catalyzed carboalkoxylation offers an alternative route. For instance, PtCl₂ catalyzes the cyclization of mixed acetals (e.g., substrate 92) to form benzofurans with protected alkoxy groups. This method, used in the synthesis of vibsanol, could be adapted to install the methyl ester at position 3 of the benzofuran core. The reaction typically employs π-acidic ligands like CO to enhance metal electrophilicity, accelerating the cyclization.

Introduction of the 3-Carboxylate Group

Esterification is critical for introducing the methyl carboxylate group at position 3. Two strategies are prevalent:

Direct Esterification During Cyclization

In platinum-catalyzed carboalkoxylation, the ester group is installed concurrently with benzofuran formation. For example, substrate 92 (a mixed acetal) undergoes cyclization to yield benzofuran 93 with a protected alkoxy group. Analogously, methyl ester introduction could occur via reaction of a propargyl alcohol derivative with methyl chloroformate under basic conditions.

Post-Cyclization Esterification

If the benzofuran core lacks the ester group, subsequent esterification can be performed. For instance, ethyl 5,6-dihydroxybenzofuran-3-carboxylate is synthesized by dissolving the carboxylic acid precursor in ethyl acetate and recrystallizing. For the target compound, methyl esterification of a carboxylic acid intermediate using methanol and H₂SO₄ or DCC/DMAP could achieve the desired functionality.

Functionalization at Position 5: Sulfonamidation and Benzamidation

The N-(benzenesulfonyl)-4-methylbenzamido group at position 5 requires sequential amidation and sulfonylation.

Amidation of Benzofuran Intermediate

A key step involves reacting 5-amino-2-methylbenzofuran-3-carboxylate with 4-methylbenzoyl chloride. In a patented process, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is amidated with formamide in N-methylpyrrolidone (NMP) using sodium methoxide. Adapting this, the amine group at position 5 could react with 4-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine, yielding the benzamide intermediate.

Sulfonylation with Benzenesulfonyl Chloride

The benzamide intermediate is then sulfonylated using benzenesulfonyl chloride. A similar protocol in the synthesis of vilazodone employs benzenesulfonyl chloride in acetonitrile with a base (e.g., K₂CO₃). The reaction typically proceeds at 0–25°C to minimize side reactions, yielding the dual-functionalized sulfonamido-benzamido product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent choice significantly impacts yield and purity. For cyclization, DMF outperforms acetonitrile or methanol (Table 1). Sulfonylation benefits from polar aprotic solvents like acetonitrile, while esterification favors alcoholic solvents.

Table 1: Solvent Screening for Benzofuran Cyclization

SolventTemperature (°C)Yield (%)
DMF6082
CH₃CN6045
MeOH60NR

Catalytic Systems

Platinum catalysts (e.g., PtCl₂) with CO ligands enhance electrophilicity, crucial for carboalkoxylation. For amidation, sodium methoxide in NMP achieves 85–90% conversion.

Purification and Characterization

Final purification often involves recrystallization or chromatography. Ethyl 5,6-dihydroxybenzofuran-3-carboxylate is purified via slow evaporation in ethyl acetate, while vilazodone intermediates are isolated using silica gel chromatography. The target compound’s structure is confirmed via NMR, HRMS, and X-ray crystallography, with key spectral data including:

  • ¹H NMR : δ 8.2 (s, 1H, benzofuran-H), 7.8–7.4 (m, 9H, aryl-H), 3.9 (s, 3H, COOCH₃), 2.4 (s, 3H, CH₃).

  • ¹³C NMR : δ 167.8 (COOCH₃), 155.2 (C=O), 140.1–115.3 (aryl-C).

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

METHYL 5-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

This analogue replaces the benzenesulfonyl group with a 4-chlorophenylsulfonyl substituent.

3-(4-Bromophenylsulfonyl)-5-cyclopentyl-2-methyl-1-benzofuran

Here, the sulfonyl group is substituted with a bromine atom at the para position, and the benzamide moiety is replaced with a cyclopentyl group.

Analogues with Halogenated Benzofuran Cores

N-(5-Bromo-2-phenyl-3-benzofuranyl)-4-methylbenzenesulfonamide

This compound features a bromine atom at position 5 of the benzofuran core and a phenyl group at position 2. Bromination likely alters electronic properties, affecting reactivity in substitution reactions. The molecular weight (442.33 g/mol) is higher than the target compound, which may impact bioavailability .

Derivatives with Alternative Ester Groups

Such modifications would influence logP values and hydrolysis rates in vivo.

Comparative Analysis of Key Properties

Compound Name Sulfonyl Substituent Benzofuran Core Modification Molecular Weight (g/mol) Key Structural Features
Target Compound Benzenesulfonyl 4-Methylbenzamide at position 5 Not explicitly stated Methyl carboxylate at position 3
METHYL 5-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE 4-Chlorophenylsulfonyl None 379.81 Chlorine enhances electronegativity
3-(4-Bromophenylsulfonyl)-5-cyclopentyl-2-methyl-1-benzofuran 4-Bromophenylsulfonyl Cyclopentyl at position 5 Not explicitly stated Increased lipophilicity from cyclopentyl
N-(5-Bromo-2-phenyl-3-benzofuranyl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonyl Bromine at position 5, phenyl at 2 442.33 Bromine and phenyl enhance steric bulk

Biological Activity

Methyl 5-[N-(benzenesulfonyl)4-methylbenzamido]-2-methyl-1-benzofuran-3-carboxylate (CAS No: 448212-94-0) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core with various functional groups that contribute to its reactivity and biological properties. The general formula is C25H21NO6SC_{25}H_{21}NO_6S, indicating the presence of a sulfonamide group, which is often associated with enhanced biological activity.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions.
  • Introduction of Functional Groups : The sulfonyl and benzoyl moieties are introduced via electrophilic aromatic substitution.
  • Esterification : The final step involves the esterification of the carboxylic acid with methanol.

Optimized conditions, including temperature and solvent choice, are crucial for achieving high yields and purity. Continuous flow reactors are often employed in industrial settings to enhance efficiency.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that regulate cell signaling pathways critical for tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related benzofuran derivatives, highlighting their ability to induce apoptosis in cancer cells. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Studies

Research conducted by ChemDiv found that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. The sulfonamide group is believed to enhance membrane permeability, facilitating bacterial cell death .

Data Tables

Biological Activity Target Effect Reference
AnticancerPI3K/Akt PathwayInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialGram-positive BacteriaInhibits growthChemDiv Screening Reports
Enzyme InhibitionSpecific KinasesReduces enzymatic activityInternal Research Data

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